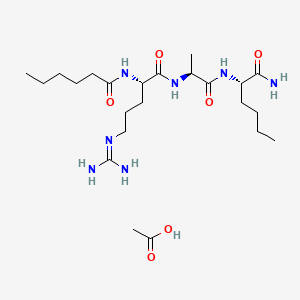

Hexanoyl dipeptide-3 norleucine acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O4.C2H4O2/c1-4-6-8-12-17(29)27-16(11-9-13-25-21(23)24)20(32)26-14(3)19(31)28-15(18(22)30)10-7-5-2;1-2(3)4/h14-16H,4-13H2,1-3H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25);1H3,(H,3,4)/t14-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFVSUWDAQRRET-NLQWVURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCC)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCC)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235370 | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860627-90-3 | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860627903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANOYL DIPEPTIDE-3 NORLEUCINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8A02Z93M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Solid-Phase Synthesis of Hexanoyl Dipeptide-3 Norleucine Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the solid-phase synthesis of Hexanoyl dipeptide-3 norleucine acetate (B1210297), a synthetic tripeptide with applications in cosmetics for promoting skin exfoliation.

Introduction

Hexanoyl dipeptide-3 norleucine acetate, commercially known as PerfectionPeptide P3, is a biomimetic tripeptide that reactivates the natural desquamation process of the skin.[1][2] By competitively inhibiting the binding of desmosomal proteins, it facilitates the shedding of dead skin cells, leading to a smoother and more radiant complexion.[3][4] The peptide's structure consists of a three-amino-acid sequence (Arginine-Alanine-Norleucine) with an N-terminal hexanoyl group, and it is typically supplied as an acetate salt.[5] This guide details the solid-phase synthesis of this peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Synthesis Strategy

The synthesis of Hexanoyl-Arg-Ala-Nle-NH₂ is performed on a solid support, typically a Rink Amide resin, which yields a C-terminal amide upon cleavage. The synthesis follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus, employing Fmoc-protected amino acids. The side chain of Arginine is protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. Following the assembly of the tripeptide, the N-terminus is acylated with hexanoic acid. Finally, the peptide is cleaved from the resin and all protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized to obtain the final acetate salt.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis, along with their recommended specifications.

| Reagent | Specification | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading | Solid support for peptide synthesis, yields C-terminal amide |

| Fmoc-Nle-OH | >98% purity | N-terminally protected Norleucine |

| Fmoc-Ala-OH | >98% purity | N-terminally protected Alanine |

| Fmoc-Arg(Pbf)-OH | >98% purity | N-terminally and side-chain protected Arginine |

| N,N'-Diisopropylcarbodiimide (DIC) | >99% purity | Coupling reagent |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) | >98% purity | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | >99.5% purity (Peptide synthesis grade) | Base for coupling reactions |

| Piperidine (B6355638) | >99.5% purity (Peptide synthesis grade) | Fmoc deprotection |

| Hexanoic Acid | >99% purity | N-terminal capping |

| Trifluoroacetic acid (TFA) | >99.5% purity (Reagent grade) | Cleavage and deprotection |

| Triisopropylsilane (TIS) | >98% purity | Scavenger in cleavage cocktail |

| Dichloromethane (DCM) | Anhydrous (Peptide synthesis grade) | Solvent for washing and reactions |

| N,N-Dimethylformamide (DMF) | Anhydrous (Peptide synthesis grade) | Solvent for washing and reactions |

| Diethyl ether | Anhydrous | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | RP-HPLC mobile phase |

Experimental Protocol

Resin Swelling and Fmoc Deprotection

-

Weigh the Rink Amide resin (e.g., on a 0.1 mmol scale) into a reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

Amino Acid Coupling

This cycle is repeated for each amino acid in the sequence (Nle, Ala, Arg).

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.95 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

N-Terminal Hexanoylation

-

After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF.

-

In a separate vial, dissolve hexanoic acid (5 equivalents) and HOBt (5 equivalents) in DMF.

-

Add DIC (5 equivalents) and allow the mixture to pre-activate for 10 minutes.

-

Add the activated hexanoic acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing Arginine, this is a standard and effective cocktail.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by RP-HPLC using a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder (acetate salt form is achieved through the use of an appropriate buffer system or by ion exchange during or after purification if TFA is to be completely removed).

Visualizations

Solid-Phase Synthesis Workflow

References

The Science of Flawless Skin: A Technical Guide to the Discovery and Development of PerfectionPeptide P3

For Researchers, Scientists, and Drug Development Professionals

Abstract

PerfectionPeptide P3, chemically known as Hexanoyl Dipeptide-3 Norleucine Acetate, is a novel, biomimetic tripeptide engineered to reactivate the skin's natural desquamation process. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical evaluation of PerfectionPeptide P3. It details the experimental methodologies employed to substantiate its efficacy in improving skin texture, hydration, and reducing the visible signs of aging. Quantitative data from key in-vivo studies are summarized, and the underlying signaling pathways and experimental workflows are visually represented.

Introduction

The process of desquamation, the natural shedding of the outermost layer of the stratum corneum, is crucial for maintaining healthy, vibrant skin. With age and environmental stress, this process slows down, leading to an accumulation of dead skin cells, which can result in a dull, rough, and uneven complexion, as well as the accentuation of fine lines and wrinkles. Traditional methods of exfoliation, such as mechanical scrubs and chemical peels, can sometimes be harsh and irritating. PerfectionPeptide P3 was developed as a gentle yet effective alternative that works in harmony with the skin's own biology to restore a balanced and efficient cell turnover rate.

Discovery and Molecular Design

PerfectionPeptide P3 is a synthetically designed tripeptide with the amino acid sequence Hexanoyl-Norleucine-Arginine-Phenylalaninamide. Its development was based on the understanding of the molecular interactions that govern cellular adhesion within the stratum corneum. Specifically, the peptide was engineered to mimic a key recognition sequence of desmocollin, a protein crucial for the formation of corneodesmosomes, the structures that bind corneocytes together.

The inclusion of norleucine, a non-proteinogenic amino acid, enhances the peptide's stability and bioavailability. The N-terminal hexanoyl group increases its lipophilicity, facilitating penetration into the lipid-rich stratum corneum. For optimal delivery, PerfectionPeptide P3 is often encapsulated within liposomes.

Mechanism of Action: Competitive Inhibition of Corneodesmosome Formation

PerfectionPeptide P3 exerts its effect by competitively inhibiting the binding of essential desmosomal proteins, specifically desmocollin and desmoglein. These proteins are responsible for the adhesion of corneocytes in the stratum corneum. By mimicking the binding motif of desmocollin, PerfectionPeptide P3 occupies the corresponding binding sites on desmoglein, thereby preventing the formation of robust corneodesmosomes. This targeted disruption of cellular adhesion weakens the bonds between the outermost corneocytes, facilitating their natural shedding and accelerating the skin's renewal process.

In-Vivo Efficacy Studies: Quantitative Data

A series of in-vivo studies were conducted to evaluate the clinical efficacy of PerfectionPeptide P3. These studies assessed its impact on stratum corneum turnover, skin hydration, and skin smoothness.

| Efficacy Parameter | Concentration | Duration | Subjects | Results vs. Placebo | Results vs. Untreated |

| Stratum Corneum Turnover | 1% | 28 days | 20 women (41-58 years) | ~7% reduction in renewal time | ~10% reduction in renewal time |

| Skin Hydration | 2% | 14 days | 20 women (41-58 years) | ~15% increase | ~20% increase |

| Skin Smoothness (PRIMOS) | 2% | 28 days | 20 women (41-58 years) | >5% increase | 11% increase |

| Wrinkle Depth (Crow's Feet) | 2% | 28 days | 20 women (41-58 years) | Significant reduction | Not specified |

| Stratum Corneum Structure | 1% | 17 days | Not specified | Improved uniformity | Improved uniformity |

Experimental Protocols

The clinical efficacy of PerfectionPeptide P3 was assessed using established non-invasive biophysical techniques. The following sections outline the methodologies for the key in-vivo experiments.

Assessment of Stratum Corneum Turnover Rate

The rate of stratum corneum turnover was evaluated using the Dansyl Chloride fluorescence method.

Methodology:

-

Subject Selection: A cohort of 20 female volunteers aged between 41 and 58 years participated in the study.

-

Product Application: A hydrogel containing 1% PerfectionPeptide P3 and a matching placebo gel were applied twice daily for 28 days to designated areas on the inner forearms.[1] An untreated area served as a control.

-

Dansyl Chloride Staining: Dansyl chloride, a fluorescent marker that binds to the proteins in the stratum corneum, was applied to the test sites.

-

Fluorescence Monitoring: The intensity of the fluorescence was measured at regular intervals using a spectrofluorometer.

-

Turnover Time Calculation: The time taken for the fluorescence to completely disappear was recorded as the stratum corneum turnover time. A shorter turnover time indicates a faster rate of exfoliation.

Evaluation of Skin Hydration

Skin hydration levels were measured using a Corneometer, an instrument that determines the electrical capacitance of the skin, which is directly related to its water content.

Methodology:

-

Subject Selection: 20 female volunteers aged 41 to 58 were included in the study.

-

Product Application: Hydrogels containing 1% and 2% PerfectionPeptide P3 were applied twice daily for 14 days to the inner forearms.

-

Acclimatization: Prior to measurement, subjects were required to rest in a temperature and humidity-controlled room to ensure the skin surface stabilizes.

-

Corneometer Measurement: A Corneometer probe was pressed against the skin surface, and the capacitance was measured. Higher capacitance values indicate greater skin hydration.

Analysis of Skin Smoothness and Wrinkle Depth

Skin surface topography, including smoothness and wrinkle depth, was quantified using the PRIMOS (Phase-shifted Rapid In-vivo Measurement Of Skin) system. This non-contact optical 3D measurement technique provides high-resolution images of the skin's micro-relief.

Methodology:

-

Subject Selection: The study involved 20 female participants aged between 41 and 58.

-

Product Application: A hydrogel with 1% or 2% PerfectionPeptide P3 was applied twice daily for 28 days to the inner forearms and the crow's feet area.[1]

-

Image Acquisition: The PRIMOS device projects a fringe pattern onto the skin surface, and a camera captures the distortion of this pattern, which is then used to reconstruct a 3D model of the skin's topography.

-

Data Analysis: Software analysis of the 3D images provides quantitative data on various skin surface parameters, such as average roughness (Sa) and maximum wrinkle depth (Rz), allowing for an objective assessment of changes in skin smoothness and wrinkle appearance.

Conclusion

PerfectionPeptide P3 represents a significant advancement in the field of cosmetic science, offering a biomimetic approach to skin exfoliation. Its targeted mechanism of action, focused on the competitive inhibition of corneodesmosome formation, provides a gentle yet effective means of accelerating skin cell turnover. The comprehensive in-vivo studies, utilizing validated and objective measurement techniques, have demonstrated its ability to significantly improve skin hydration, enhance smoothness, and reduce the appearance of wrinkles. As a well-tolerated and efficacious ingredient, PerfectionPeptide P3 is a valuable tool for the development of advanced skincare formulations aimed at achieving a rejuvenated and flawless complexion.

References

Biomimetic Properties of Hexanoyl Dipeptide-3 Norleucine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl dipeptide-3 norleucine acetate (B1210297), a synthetic tripeptide commercially known as PerfectionPeptide P3, is a novel biomimetic agent designed to reactivate the natural desquamation process of the skin.[1][2][3] By mimicking a key binding sequence of desmosomal proteins, it competitively inhibits corneocyte adhesion, leading to a gentle yet effective exfoliation.[3] This mechanism promotes skin surface renewal, resulting in improved skin texture, enhanced hydration, and a reduction in the appearance of fine lines and wrinkles.[4] This technical guide provides an in-depth overview of the biomimetic properties of Hexanoyl dipeptide-3 norleucine acetate, including its mechanism of action, quantitative efficacy data from in-vivo studies, and detailed experimental protocols for assessing its performance.

Introduction

The stratum corneum, the outermost layer of the epidermis, undergoes a continuous process of renewal known as desquamation, where corneocytes are shed from the surface. This process is mediated by the enzymatic degradation of corneodesmosomes, the intercellular adhesive structures that bind corneocytes together.[5] With age and exposure to environmental stressors, this natural exfoliation process can become impaired, leading to the accumulation of dead skin cells, a dull complexion, rough texture, and the accentuation of wrinkles.

Hexanoyl dipeptide-3 norleucine acetate is a tripeptide (Arginine-Alanine-Norleucine) that has been chemically modified with a hexanoyl group to enhance its stability and facilitate its penetration into the stratum corneum.[3] Its biomimetic design targets the specific protein-protein interactions within the corneodesmosomes, offering a sophisticated approach to skin exfoliation that mimics the body's natural processes.

Mechanism of Action: Biomimetic Desquamation

The cohesion of the stratum corneum is primarily maintained by corneodesmosomes, which are composed of several proteins, including desmoglein 1 (DSG1) and desmocollin 1 (DSC1).[6] The natural process of desquamation is regulated by a delicate balance of serine proteases, such as kallikreins (KLKs), and their inhibitors.[7][8] These proteases selectively cleave the extracellular domains of corneodesmosomal proteins, leading to the detachment and shedding of corneocytes.[6]

Hexanoyl dipeptide-3 norleucine acetate functions as a competitive antagonist at the site of corneodesmosomal adhesion. The peptide's amino acid sequence is designed to mimic the binding site of desmocollin 1.[3] By occupying this site, it prevents the binding of desmoglein 1, thereby weakening the intercellular adhesion and facilitating the natural shedding of corneocytes. This targeted action allows for a controlled and gentle exfoliation from the inside out, without causing irritation often associated with traditional chemical exfoliants.

Below is a diagram illustrating the proposed mechanism of action.

Signaling Pathways in Desquamation

The process of desquamation is not merely a passive shedding but an active and highly regulated process involving a cascade of signaling events. Serine proteases, particularly the kallikrein family (KLKs), play a pivotal role.[9][10] KLK5 and KLK7 are key enzymes that degrade corneodesmosomal proteins.[6] Their activity is tightly controlled by inhibitors, such as Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI).[5] An imbalance in this protease/inhibitor system can lead to skin barrier defects and desquamation disorders.[11]

The activation of KLKs often occurs in a cascade, where one KLK can activate another, amplifying the desquamation signal.[9] This entire process is influenced by the pH and water content of the stratum corneum. Hexanoyl dipeptide-3 norleucine acetate's biomimetic action circumvents the need for direct enzymatic activity, instead working at the structural level of protein-protein interaction. However, understanding the natural signaling pathway provides a crucial context for its mechanism.

Quantitative Efficacy Data

The following data is derived from in-vivo studies conducted by the manufacturer of PerfectionPeptide P3.

Table 1: Effect on Stratum Corneum Turnover [12]

| Treatment Group | Number of Subjects | Duration | Method | Results |

| 1% PerfectionPeptide P3 Gel | 20 women (aged 41-58) | 28 days | Not specified | Skin renewal time reduced by almost 10% vs. untreated and almost 7% vs. placebo. |

| Placebo Gel | 20 women (aged 41-58) | 28 days | Not specified | - |

| Untreated Control | 20 women (aged 41-58) | 28 days | Not specified | - |

Table 2: Skin Hydration and Smoothing Effects [12]

| Treatment Group | Number of Subjects | Duration | Method | Hydration Results | Smoothing Results (at 28 days) |

| 2% PerfectionPeptide P3 Hydrogel | 20 women (aged 41-58) | 14 days (hydration), 28 days (smoothing) | Corneometer (hydration), PRIMOS system (smoothing) | Skin hydration increased by almost 15% vs. placebo and 20% vs. untreated. | Skin smoothness increased by over 5% vs. placebo and 11% vs. untreated. |

| Placebo Hydrogel | 20 women (aged 41-58) | 14 days (hydration), 28 days (smoothing) | Corneometer (hydration), PRIMOS system (smoothing) | - | - |

| Untreated Control | 20 women (aged 41-58) | 14 days (hydration), 28 days (smoothing) | Corneometer (hydration), PRIMOS system (smoothing) | - | - |

Table 3: Anti-Wrinkle Effect on Crow's Feet [13]

| Treatment Group | Number of Subjects | Duration | Method | Results |

| 1% PerfectionPeptide P3 | Not specified | Not specified | Not specified | Reduced the number of wrinkles. |

| Placebo | Not specified | Not specified | Not specified | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of Hexanoyl dipeptide-3 norleucine acetate.

Assessment of Stratum Corneum Turnover (Dansyl Chloride Method)

This method measures the rate at which the outermost layer of the skin is shed.[14][15]

Protocol:

-

Subject Selection: Healthy volunteers with no active skin conditions on the test area (e.g., inner forearm).

-

Pre-treatment: Subjects undergo a washout period, avoiding exfoliating products on the test sites. For product efficacy testing, a pre-treatment period with the test product and placebo is conducted for a specified duration (e.g., 3 weeks).[14]

-

Staining:

-

Evaluation:

-

The fluorescence of the stained stratum corneum is monitored daily or at regular intervals using a Wood's lamp or a more sophisticated imaging system with UV light.[15]

-

The time required for the fluorescence to completely disappear is recorded as the stratum corneum turnover time.

-

Quantitative analysis can be performed using an in-vivo spectrophotometer to measure the decline in fluorescence intensity over time.[15]

-

-

Data Analysis: The turnover time for the active-treated site is compared to the placebo and/or untreated control sites. A shorter turnover time indicates an increased rate of desquamation.

Measurement of Skin Desquamation (D-Squame® Method)

This non-invasive method quantifies the amount of desquamated corneocytes.[16][17]

Protocol:

-

Subject Preparation: Subjects acclimate to a controlled environment (temperature and humidity). A washout period where subjects avoid moisturizers on the test area is required.[16]

-

Baseline Measurement: A D-Squame® adhesive disc is applied to an untreated area adjacent to the test site to establish a baseline.[16]

-

Product Application: The test product and placebo are applied to their respective delineated sites.

-

Sampling: At specified time points, a D-Squame® disc is applied to the test site with uniform pressure for a set duration and then removed.

-

Quantification:

-

The amount of corneocytes adhering to the disc is quantified. This can be done through:

-

Visual Grading: Comparison to a reference scale.

-

Image Analysis: A camera and software measure the desquamation index (DI) or scaling index (SI), which relate to the area covered by scales and their thickness.[18]

-

Optical Transmission: Measurement of light passing through the disc; more corneocytes result in lower transmission.[16]

-

-

-

Data Analysis: The change in desquamation from baseline and between the active and control sites is calculated. A lower amount of collected corneocytes can indicate a smoother skin surface due to the exfoliating effect of the product.

Assessment of Skin Hydration (Corneometer®)

The Corneometer® measures the capacitance of the skin, which is directly related to its water content.[19][20]

Protocol:

-

Acclimatization: Subjects rest in a room with controlled temperature and humidity for at least 20-30 minutes before measurements.

-

Baseline Measurement: Initial hydration levels are measured on the test areas before product application.

-

Product Application: A standardized amount of the test product and placebo is applied to the designated areas.

-

Measurement: The Corneometer® probe is pressed onto the skin surface with constant pressure. The instrument provides a reading in arbitrary units (A.U.). Multiple readings are taken at each site and averaged. Measurements are taken at various time points post-application.

-

Data Analysis: The increase in skin hydration from baseline is calculated for each treatment group. The performance of the active product is compared to the placebo and untreated control.

Evaluation of Skin Topography (PRIMOS® System)

The PRIMOS® (Phase-shift Rapid In-vivo Measurement of Skin) system is an optical 3D measurement device that provides high-resolution images of the skin surface to quantify parameters like roughness and wrinkle depth.[21][22][23]

Protocol:

-

Subject Positioning: The subject is positioned comfortably to ensure the test area is stable and accessible.

-

Image Acquisition: The PRIMOS® device projects a fringe pattern onto the skin surface. A camera captures the distortion of this pattern, from which a 3D topography of the skin is reconstructed.

-

Baseline and Post-Treatment Imaging: Images are captured before the start of the treatment and at specified intervals throughout the study.

-

Data Analysis: The software analyzes the 3D data to calculate various roughness parameters (e.g., Ra, Rz) and wrinkle characteristics (e.g., depth, volume).[21] The changes in these parameters over time are compared between the active and control groups to determine the product's efficacy in smoothing the skin and reducing wrinkles.

Conclusion

Hexanoyl dipeptide-3 norleucine acetate presents a sophisticated, biomimetic approach to skin exfoliation. By competitively inhibiting the protein-protein interactions that mediate corneocyte adhesion, it effectively reactivates the natural desquamation process. The available data, primarily from manufacturer-led studies, indicates its potential to accelerate skin renewal, improve hydration, and reduce the visible signs of aging, such as rough texture and wrinkles. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these and other biomimetic peptides in a research and development setting. Further independent, peer-reviewed studies are warranted to substantiate the promising initial findings and fully elucidate the clinical benefits of this innovative peptide.

References

- 1. ulprospector.com [ulprospector.com]

- 2. Hexanoyl Dipeptide-3 Norleucine Acetate (Explained + Products) [incidecoder.com]

- 3. Hexanoyl Dipeptide-3 Norleucine Acetate | Cosmetic Ingredients Guide [ci.guide]

- 4. Function of Hexanoyl Dipeptide-3 Norleucine Acetate in Human Skin - Creative Peptides [creative-peptides.com]

- 5. The biology and regulation of corneodesmosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of corneodesmosome proteins by two serine proteases of the kallikrein family, SCTE/KLK5/hK5 and SCCE/KLK7/hK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The emerging roles of serine protease cascades in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The emerging roles of serine protease cascades in the epidermis [biblio.ugent.be]

- 9. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]

- 10. A potential role for multiple tissue kallikrein serine proteases in epidermal desquamation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epidermal barrier disorders and corneodesmosome defects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beurre.ua [beurre.ua]

- 13. scribd.com [scribd.com]

- 14. akpharma.com [akpharma.com]

- 15. scconline.org [scconline.org]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a semiautomatic image analysis system for measuring skin desquamation with D-Squames - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]

- 20. enviroderm.co.uk [enviroderm.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. Primos [dermaconsult.de]

- 23. researchgate.net [researchgate.net]

A Deep Dive into the Structure-Activity Relationship of Hexanoyl Dipeptide-3 Norleucine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl Dipeptide-3 Norleucine Acetate (B1210297), commercially known as PerfectionPeptide P3, is a synthetic tripeptide that has garnered significant interest in the field of cosmetic science for its ability to promote the natural desquamation process of the skin. This in-depth technical guide explores the core principles of its structure-activity relationship, detailing its mechanism of action, summarizing key quantitative data from efficacy studies, and providing an overview of the experimental protocols used for its evaluation. The guide also includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The process of desquamation, the shedding of the outermost layer of the stratum corneum, is a fundamental aspect of skin health and appearance. With age, this process can become less efficient, leading to a dull complexion, uneven skin texture, and the accentuation of fine lines and wrinkles. Hexanoyl Dipeptide-3 Norleucine Acetate is a biomimetic peptide designed to reactivate this natural exfoliation process, offering a gentle yet effective alternative to traditional chemical exfoliants. Its structure is key to its function, with specific modifications that enhance its stability, penetration, and targeted activity within the stratum corneum. This guide will dissect the relationship between the peptide's chemical structure and its biological activity.

Chemical Structure and Properties

Hexanoyl Dipeptide-3 Norleucine Acetate is a tripeptide with the following key structural features:

-

Peptide Backbone: The core of the molecule is a three-amino-acid peptide.

-

Hexanoyl Group: A hexanoyl (C6 fatty acid) group is attached to the N-terminus of the peptide. This lipophilic modification enhances the peptide's ability to penetrate the lipid-rich stratum corneum and increases its stability against enzymatic degradation.[1]

-

Norleucine: This non-proteinogenic amino acid is an isomer of leucine. Its inclusion in the peptide sequence is a strategic modification to further increase its resistance to proteolytic enzymes present in the skin, thereby prolonging its activity.[1]

-

Acetate Salt: The peptide is supplied as an acetate salt, which improves its solubility and handling in cosmetic formulations.

Table 1: Chemical and Physical Properties

| Property | Value |

| INCI Name | Hexanoyl Dipeptide-3 Norleucine Acetate |

| Synonym | PerfectionPeptide P3[2] |

| CAS Number | 860627-90-3[2] |

| Molecular Formula | C21H41N7O4[2] |

| Molecular Weight | 455.32 g/mol [2] |

| Appearance | White powder[3] |

| Solubility | Water soluble[3] |

| Purity (by HPLC) | >95%[4] |

Mechanism of Action: Competitive Inhibition of Corneodesmosomes

The primary mechanism of action of Hexanoyl Dipeptide-3 Norleucine Acetate is the competitive inhibition of the binding between two key proteins that form corneodesmosomes: desmocollin (DSC) and desmoglein (DSG).[1][2] Corneodesmosomes are specialized cell-cell adhesion structures in the stratum corneum that are responsible for the cohesion of corneocytes.[2]

The natural process of desquamation involves the enzymatic degradation of these corneodesmosomes by proteases.[2] However, with age, this process slows down. Hexanoyl Dipeptide-3 Norleucine Acetate is designed to mimic a specific binding motif within desmocollin.[1] By competitively binding to the corresponding site on desmoglein, the peptide prevents the formation of a stable corneodesmosome complex. This disruption of cell-cell adhesion facilitates the shedding of corneocytes, thereby accelerating the natural exfoliation process.[5][6]

Signaling Pathway Diagram

Quantitative Efficacy Data

Several in-vivo studies have been conducted to quantify the effects of Hexanoyl Dipeptide-3 Norleucine Acetate on various skin parameters. The following tables summarize the key findings from these studies.

Table 2: Effect on Skin Renewal (Desquamation)

| Parameter | Treatment (1% Peptide) | Placebo | Untreated | Study Duration |

| Reduction in Skin Renewal Time | Nearly 7% reduction vs. Placebo | - | Nearly 10% reduction vs. Untreated | 28 days |

Data from a study with 20 female volunteers, aged 41-58.[7]

Table 3: Effect on Skin Hydration

| Parameter | Treatment (2% Peptide) | Placebo | Untreated | Study Duration |

| Increase in Skin Hydration | Nearly 15% increase vs. Placebo | - | 20% increase vs. Untreated | 14 days |

Data from a study with 20 female volunteers, aged 41-58.[7]

Table 4: Effect on Skin Smoothness and Wrinkle Depth

| Parameter | Treatment (2% Peptide) | Placebo | Untreated | Study Duration |

| Increase in Skin Smoothness | Over 5% increase vs. Placebo | - | 11% increase vs. Untreated | 28 days |

| Reduction in Wrinkle Depth | Significant reduction from baseline | No significant change | - | 28 days |

Data from a study with 20 female volunteers, aged 41-58.[7]

Experimental Protocols

The following sections provide a general overview of the methodologies used in the clinical evaluation of Hexanoyl Dipeptide-3 Norleucine Acetate. These are not exhaustive protocols but are intended to provide a foundational understanding of the techniques employed.

Skin Renewal Assessment: The Dansyl Chloride Method

This method is used to determine the rate of stratum corneum turnover.

-

Pre-treatment: A defined area of the skin (e.g., the forearm) is treated with the test product for a set period (e.g., two weeks) to allow the skin to equilibrate.[8]

-

Staining: A solution of dansyl chloride, a fluorescent dye, is applied to the treated and control areas of the skin.[9][10] The dye binds to the corneocytes in the outermost layer of the stratum corneum.

-

Fluorescence Measurement: The initial fluorescence intensity is measured using a specialized imaging system under UV light.[9]

-

Monitoring: The fluorescence is measured at regular intervals over several days or weeks.

-

Analysis: The time it takes for the fluorescence to disappear is recorded. A shorter disappearance time indicates a faster rate of skin renewal.[11]

Skin Hydration Measurement: Corneometry

The Corneometer® is a device that measures the hydration level of the stratum corneum based on its electrical capacitance.

-

Acclimatization: Subjects are required to acclimatize to the controlled conditions of the testing room (temperature and humidity) for a specified period before measurements are taken.

-

Probe Application: The Corneometer® probe is applied to the skin surface with a constant pressure.[12]

-

Measurement: The device measures the capacitance of the skin, which is directly proportional to its water content. The results are given in arbitrary units.[13]

-

Data Collection: Measurements are taken at baseline and at various time points after product application.

Skin Topography Analysis: PRIMOS System

The PRIMOS (Phase-shift Rapid In-vivo Measurement Of Skin) system is a non-contact optical 3D measurement device used to quantify skin surface topography, including wrinkles and fine lines.

-

Image Acquisition: The device projects a fringe pattern of light onto the skin surface. A high-resolution camera captures the distortion of this pattern caused by the skin's topography.[14][15]

-

3D Reconstruction: The system's software uses the captured images to reconstruct a three-dimensional model of the skin surface.[16]

-

Parameter Analysis: From the 3D model, various parameters can be calculated, including wrinkle depth, volume, and skin roughness (Ra, Rz).[15][17]

-

Comparative Analysis: By comparing 3D models taken at different time points (before and after treatment), the efficacy of a product in reducing wrinkle depth and improving skin smoothness can be quantitatively assessed.[16]

Experimental Workflow Diagram

References

- 1. Hexanoyl Dipeptide-3 Norleucine Acetate | Cosmetic Ingredients Guide [ci.guide]

- 2. experchem.com [experchem.com]

- 3. Hexanoyl Dipeptide-3 Norleucine Acetate - White Powder, 98% Purity | Accelerates Cell Renewal, Hydrates Skin, Reduces Wrinkle Depth at Best Price in Chengdu | Chengdu Youngshe Chemical Co,.ltd [tradeindia.com]

- 4. Hexanoyl Dipeptide-3 Norleucine Acetate cosmetic peptide [youngshepeptides.com]

- 5. PerfectionPeptide P3 | Encapsulated Hexanoyl Dipeptide-3 Norleucine Acetate | Cosmetic Ingredients Guide [ci.guide]

- 6. PerfectionPeptide P3 | Mibelle Biochemistry [mibellebiochemistry.com]

- 7. beurre.ua [beurre.ua]

- 8. The dansyl chloride technique for stratum corneum renewal as an indicator of changes in epidermal mitotic activity following topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skin Cell Renewal - Home [evalulab.com]

- 10. Assessing ‘exfoliation’ and ‘skin renewal’ - Ozderm [ozderm.com.au]

- 11. akpharma.com [akpharma.com]

- 12. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]

- 13. scielo.br [scielo.br]

- 14. Primos CR | Canfield Scientific [canfieldsci.com]

- 15. Advanced wrinkle analysis using PRIMOS CR - project implementation successfully completed! - J.S. Hamilton [hamilton.com.pl]

- 16. proc.3dbody.tech [proc.3dbody.tech]

- 17. dermatest.com [dermatest.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Bioactive Peptides for Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioactive peptides are at the forefront of dermatological innovation, offering targeted and potent solutions for skin health and aesthetics. The efficacy and safety of these peptides are critically dependent on their precise chemical synthesis and rigorous purification. This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodologies for producing and purifying bioactive peptides for skin applications. It covers the principles and detailed protocols of Solid-Phase Peptide Synthesis (SPPS), the predominant chemical synthesis route, and discusses purification strategies centered around High-Performance Liquid Chromatography (HPLC). Furthermore, this guide elucidates the key signaling pathways modulated by these peptides within the skin. Quantitative data is presented in structured tables for clear comparison, and complex workflows and biological pathways are visualized through detailed diagrams to provide a practical and thorough resource for professionals in the field.

Introduction: The Rise of Peptides in Skincare

Bioactive peptides are short amino acid sequences, typically containing 2 to 50 amino acids, that can elicit specific biological responses in the skin. Their small size allows for enhanced penetration through the stratum corneum, enabling them to interact with cellular targets in the epidermis and dermis. Based on their mechanism of action, they are broadly classified into four categories: signal peptides, carrier peptides, neurotransmitter-inhibiting peptides, and enzyme-inhibiting peptides.[1][2] These molecules offer a wide array of benefits, from stimulating collagen production and reducing inflammation to diminishing the appearance of wrinkles and exerting antimicrobial effects.[2][3][4] The successful development and application of these peptides hinge on achieving high purity and correct sequence, which are the focus of the synthesis and purification processes detailed herein.

Peptide Synthesis: From Sequence to Crude Product

The primary method for producing synthetic peptides for research and commercial purposes is Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the removal of excess reagents and byproducts.[5][6]

Solid-Phase Peptide Synthesis (SPPS)

The most common SPPS strategy utilizes Fmoc (9-fluorenylmethoxycarbonyl) for temporary protection of the N-terminus of the amino acids.[5][7][8] This approach employs mild basic conditions for deprotection, which are compatible with a wide range of acid-labile side-chain protecting groups.[8]

Experimental Protocol: Manual Fmoc-SPPS

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.

-

Resin Selection and Swelling:

-

Choose a resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[7][9]

-

Place the resin (e.g., 100-200 mesh) in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1 hour with gentle agitation.[8][9]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.[7][9]

-

Agitate the mixture for 5-10 minutes at room temperature.[8]

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[8]

-

-

Washing:

-

Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is 5-7 times with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HBTU) in DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor the completion of the coupling reaction.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess activated amino acid and coupling byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2 through 5 for each amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides with sensitive residues is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[8]

-

Add the cleavage cocktail to the dried resin (e.g., 10 mL per 100 mg of resin) and agitate at room temperature for 2-4 hours.[8] This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups.[5][10]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers.[8]

-

Dry the crude peptide pellet under vacuum to obtain a powder.

-

Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Table 1: Comparison of Peptide Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Stepwise addition of amino acids to a chain anchored on an insoluble resin.[6][11] | Stepwise synthesis of peptide fragments in solution, followed by fragment condensation.[11][12] |

| Typical Length | Up to ~50 amino acids | Efficient for short peptides; can produce very long peptides via fragment ligation.[12][13] |

| Speed | Fast, amenable to automation.[5][12] | Slower, labor-intensive due to intermediate purifications.[11][13] |

| Purification | Excess reagents removed by washing; final product purified by HPLC.[5][11] | Intermediates are purified at each step, which can lead to very high final purity.[11][12] |

| Yield | Overall yield decreases with peptide length (e.g., 99% yield per step for a 70-mer results in a 50% theoretical overall yield).[14] | Can be higher for large-scale production of short peptides.[12] |

| Scalability | Well-established for lab-scale; large-scale can be costly. | More cost-effective for large-scale production of simple, short peptides.[12] |

Purification: Isolating the Active Moiety

The crude product from SPPS is a heterogeneous mixture containing the desired full-length peptide along with impurities like truncated and deletion sequences.[15] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolving power.[15][16][17]

Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is non-polar (typically silica (B1680970) derivatized with C18 alkyl chains), and the mobile phase is a polar solvent system. Peptides are eluted with a gradient of increasing organic solvent concentration.[16]

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal volume of a solvent compatible with the initial mobile phase (e.g., 0.1% TFA in water or a water/acetonitrile mixture).

-

Filter the sample through a 0.45 µm syringe filter to remove insoluble material.[16]

-

-

System Preparation:

-

Equilibrate a preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm) with the initial mobile phase (Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile). A typical starting condition is 95% A / 5% B.[16]

-

Run the equilibration for at least 5-10 column volumes until a stable baseline is observed on the UV detector.[16]

-

-

Chromatographic Separation:

-

Inject the filtered crude peptide solution onto the column.

-

Apply a linear gradient of increasing Mobile Phase B. A common screening gradient is 5% to 65% B over 30-60 minutes.[16] For optimal resolution, a shallower gradient (e.g., 0.5-1% increase in B per minute) is often used around the elution point of the target peptide.[18]

-

Maintain a constant flow rate appropriate for the column size (e.g., 10-20 mL/min for a ~21mm ID column).[19]

-

-

Fraction Collection:

-

Purity Analysis and Final Processing:

-

Analyze the purity of each collected fraction using analytical RP-HPLC.

-

Pool the fractions that meet the desired purity level (see Table 2).

-

Lyophilize (freeze-dry) the pooled fractions to remove the mobile phase and obtain the purified peptide as a fluffy white powder.

-

Table 2: Peptide Purity Levels and Their Applications

| Purity Level | Typical Impurities | Common Applications |

| Crude / Desalted (>50-70%) | Significant amounts of truncated/deleted sequences, residual reagents. | High-throughput screening, generating polyclonal antibodies.[14][21] |

| >80% | Minor impurities present. | Non-quantitative ELISAs, enzyme substrate studies, affinity purification.[21] |

| >95% | Minimal impurities. | In vitro bioassays, receptor-ligand studies, quantitative assays, cell culture.[14][21] |

| >98% | Very low levels of impurities. | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), use as API.[14][21] |

Key Signaling Pathways in Skin

Bioactive peptides exert their effects by mimicking or inhibiting natural biological molecules, thereby modulating specific cellular pathways.

Stimulation of Collagen Synthesis (Signal Peptides)

Signal peptides, such as Palmitoyl Tripeptide-1 and Palmitoyl Tripeptide-5, function by stimulating fibroblasts to produce more extracellular matrix (ECM) proteins, primarily collagen and elastin. They often achieve this by activating the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] Upon binding of the peptide (or the natural ligand, TGF-β), the TGF-β type II receptor phosphorylates and activates the type I receptor. This activated receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4][22] The phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to act as a transcription factor, upregulating the expression of genes for collagen and other ECM components.[6]

TGF-β Signaling Pathway in Dermal Fibroblasts

Caption: Activation of collagen synthesis via the TGF-β/SMAD pathway.

Inhibition of Muscle Contraction (Neurotransmitter-Inhibiting Peptides)

Peptides like Acetyl Hexapeptide-8 are designed to reduce expression wrinkles by interfering with neurotransmitter release at the neuromuscular junction. They function by mimicking the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[23] The SNARE complex, which includes syntaxin, SNAP-25, and synaptobrevin, is essential for the fusion of synaptic vesicles with the presynaptic membrane to release acetylcholine (B1216132).[23][24] By competing with SNAP-25 for a position in the complex, these peptides destabilize the SNARE machinery, leading to reduced acetylcholine release and subsequent muscle relaxation.[24]

Mechanism of SNARE Complex Inhibition

Caption: Competitive inhibition of the SNARE complex by mimetic peptides.

Conclusion

The successful application of bioactive peptides in dermatology is a direct result of advancements in their synthesis and purification. The combination of Fmoc-based Solid-Phase Peptide Synthesis and preparative Reverse-Phase HPLC provides a robust and reliable platform for producing high-purity peptides suitable for even the most demanding applications, including clinical use. A deep understanding of the chemical protocols and the biological mechanisms of action is paramount for the rational design and development of novel, effective, and safe peptide-based skincare solutions. This guide serves as a foundational resource, providing the necessary technical details to empower researchers and developers in this dynamic and promising field.

References

- 1. The SNARE complex in neuronal and sensory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csbio.com [csbio.com]

- 3. Fibroblast‐Derived TGFβ1 Regulates Skin Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 13. bachem.com [bachem.com]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 15. bachem.com [bachem.com]

- 16. benchchem.com [benchchem.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 19. 3.3. Peptide Purification by Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. biocompare.com [biocompare.com]

- 22. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of neurotransmitter release coming into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SNARE protein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Interaction of Hexanoyl Dipeptide-3 Norleucine Acetate with Desmosomal Cadherins

Executive Summary

Desmosomes are critical intercellular junctions that provide mechanical integrity to tissues, particularly the epidermis.[1][2] The adhesion within these structures is primarily mediated by the transmembrane cadherins, desmoglein (Dsg) and desmocollin (Dsc).[1] Hexanoyl dipeptide-3 norleucine acetate (B1210297) is a synthetic biomimetic peptide designed to modulate skin exfoliation by competitively inhibiting the interaction between these two proteins.[3][4] This guide provides a detailed technical overview of this interaction, including the proposed mechanism of action, relevant experimental protocols for its characterization, and the downstream signaling pathways affected by desmosomal disruption. While specific quantitative binding data for this proprietary peptide is not extensively published, this document outlines the methodologies used to generate such data and presents contextual information from related peptide-cadherin systems.

Introduction to Desmosomal Adhesion

Desmosomes are complex protein structures that anchor the intermediate filament cytoskeletons of adjacent cells, forming a robust, tissue-wide network that resists mechanical stress.[1][2] The core of the desmosomal adhesive interface is formed by members of the cadherin superfamily of calcium-dependent adhesion molecules: desmogleins (Dsg) and desmocollins (Dsc).[1]

Unlike classical cadherins which primarily exhibit homophilic binding, the fundamental adhesive unit of a desmosome is a heterophilic trans-dimer formed between a Dsg molecule on one cell and a Dsc molecule on an opposing cell.[5][6] This interaction is mediated by their extracellular cadherin (EC) domains. Specific amino acid sequences, known as Cell Adhesion Recognition (CAR) sites, within the outermost EC1 domain are crucial for this binding.[3][7] The integrity of these Dsg-Dsc bonds is essential for maintaining the cohesion of the stratum corneum, the outermost layer of the skin.[8]

Hexanoyl Dipeptide-3 Norleucine Acetate: A Biomimetic Inhibitor

Hexanoyl dipeptide-3 norleucine acetate, commercially known as PerfectionPeptide P3, is a synthetic tripeptide engineered to induce exfoliation.[4][9][10] Its design incorporates several key modifications for enhanced stability and efficacy:

-

Biomimetic Sequence: The peptide's amino acid sequence (Arginine-Alanine-Norleucine) is designed to mimic the "RAL" (Arg-Ala-Leu) triplet of the CAR site found on desmocollin.[3]

-

Proteolytic Resistance: Natural Leucine is replaced with its isomer, Norleucine (Nle), to increase the peptide's resistance to degradation by skin-resident proteolytic enzymes.[3]

-

Enhanced Penetration: An N-terminus hexanoyl (C6 fatty acid) group increases the peptide's lipophilicity, which improves its ability to penetrate the lipid-rich stratum corneum and reach the corneodesmosomes.[3]

Mechanism of Action: Competitive Inhibition

The primary mechanism of action for Hexanoyl dipeptide-3 norleucine acetate is competitive inhibition of the Dsg-Dsc binding interface.[3][9] By mimicking the CAR site of desmocollin, the peptide occupies the corresponding binding pocket on desmoglein.[3] This prevents the natural heterophilic interaction between desmocollin's "RAL" site and desmoglein's "YAT" (Tyr-Ala-Thr) site.[3]

This competitive binding weakens the adhesive strength of the corneodesmosomes that hold corneocytes together.[9] As the intercellular connections are loosened, the natural process of desquamation (shedding of dead skin cells) is accelerated, leading to a smoother skin surface.[3][8]

Quantitative Analysis of Peptide-Cadherin Interaction

While specific binding affinities and inhibition constants for Hexanoyl dipeptide-3 norleucine acetate are not publicly available in peer-reviewed literature, this section outlines the key quantitative parameters that are determined in such studies. For context, similar synthetic peptides designed to inhibit classical cadherins have shown IC₅₀ values in the low micromolar range.[11]

| Parameter | Symbol | Definition | Typical Experimental Method |

| Inhibition Constant | Kᵢ | The concentration of inhibitor required to decrease the maximal rate of an enzymatic reaction or binding event by 50%. | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Half-Maximal Inhibitory Conc. | IC₅₀ | The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. | Cell Aggregation Assay, Cell Adhesion Assay |

| Association Rate Constant | kₐ (k_on) | The rate at which the peptide binds to the target cadherin. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |

| Dissociation Rate Constant | k_d (k_off) | The rate at which the peptide-cadherin complex dissociates. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |

| Equilibrium Dissociation Constant | K_D | The ratio of k_off/k_on, representing the affinity of the peptide for the cadherin. A lower K_D indicates higher affinity. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |

Table 1. Key quantitative parameters for characterizing inhibitor-protein interactions.

Experimental Protocols for Characterization

The interaction between a peptide inhibitor and desmosomal cadherins can be characterized and quantified using several established in vitro methods.

Dispase-Based Dissociation Assay for Cell-Cell Adhesion Strength

This assay measures the ability of a peptide to weaken the overall strength of intercellular adhesion in a keratinocyte monolayer.[12][13]

Principle: A confluent monolayer of cells is treated with the peptide. The enzyme dispase is then used to detach the entire cell sheet from the culture dish. The sheet is then subjected to mechanical stress, and the resulting number of fragments is counted. A higher number of fragments indicates weaker cell-cell adhesion.

Detailed Protocol:

-

Cell Culture: Plate human keratinocytes (e.g., HaCaT cells) in multi-well plates and grow to full confluence to allow for robust desmosome formation.

-

Peptide Incubation: Treat the confluent monolayers with varying concentrations of Hexanoyl dipeptide-3 norleucine acetate (or a vehicle control) for a predetermined time (e.g., 24 hours).

-

Enzymatic Detachment: Wash the cells with PBS and incubate with Dispase II solution (e.g., 2.4 U/mL) until the cell sheet begins to lift from the plate edges.

-

Mechanical Stress: Gently remove the Dispase solution and add PBS. Subject the plates to a defined mechanical stress using an orbital shaker for a set time (e.g., 10 minutes).

-

Quantification: Count the number of resulting cell sheet fragments. An increase in the number of fragments in peptide-treated wells compared to control wells indicates a reduction in adhesion strength.

Peptide Inhibition of Cell Aggregation

This method provides a more direct measure of a peptide's ability to block the initial formation of cell-cell contacts.[7][14]

Principle: A single-cell suspension is created and incubated with the inhibitory peptide. The cells are then allowed to re-aggregate under controlled rotation. The presence of a functional inhibitory peptide will prevent or reduce the formation of large cell aggregates.

Detailed Protocol:

-

Cell Dissociation: Gently dissociate a confluent keratinocyte monolayer into single cells using a non-enzymatic agent in a low-calcium buffer.

-

Peptide Incubation: Resuspend the cells in a buffer containing calcium and the desired concentration of the inhibitory peptide or a control peptide.

-

Aggregation: Place the cell suspensions in a shaker and incubate with gentle rotation for 1-2 hours to promote cell collisions and aggregation.

-

Quantification: The extent of aggregation can be measured by counting the decrease in single-particle number over time using a Coulter counter or by imaging and analyzing the size of the aggregates.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique for measuring real-time binding kinetics and affinity without the need for labels.[15]

Principle: One binding partner (e.g., recombinant Dsg or Dsc protein) is immobilized on a sensor chip. The other partner (the peptide) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a response signal.

Detailed Protocol:

-

Immobilization: Covalently immobilize purified, recombinant extracellular domains of human Dsg or Dsc onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of Hexanoyl dipeptide-3 norleucine acetate in a running buffer over the sensor surface.

-

Data Collection: Measure the association (during injection) and dissociation (during buffer flow) phases in real-time.

-

Kinetic Fitting: Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Signaling Pathways Associated with Desmosome Disruption

While the primary action of Hexanoyl dipeptide-3 norleucine acetate is direct steric hindrance, the resulting disruption of desmosomal adhesion can trigger intracellular signaling cascades. Cells can sense and respond to changes in cell-cell adhesion, often activating stress or remodeling pathways.[2][16]

Studies on the effects of desmosome disruption, for example in the autoimmune disease pemphigus, have identified several key signaling pathways that become activated:

-

p38 MAPK Pathway: The stress-activated protein kinase p38 MAPK is a central player in the cellular response to desmosome stress.[16] Its activation can lead to keratin (B1170402) filament retraction and further internalization of desmosomal cadherins, potentially amplifying the disruptive effect.[2][16]

-

RhoA GTPase: RhoA is involved in regulating the actin cytoskeleton and cell adhesion. Its activation has been linked to desmosome disassembly and the remodeling of cell junctions.[2]

-

Protein Kinase C (PKC): PKC isoforms are implicated in the regulation of desmosome assembly and disassembly. Activation of PKC can lead to the phosphorylation of desmosomal proteins, altering their adhesive state.[2]

The activation of these pathways represents the cell's attempt to respond to a loss of adhesive integrity, a secondary effect of the peptide's primary inhibitory mechanism.

Conclusion

Hexanoyl dipeptide-3 norleucine acetate functions as a targeted competitive inhibitor of the desmoglein-desmocollin adhesive interface. By mimicking a key recognition sequence on desmocollin, it effectively blocks the formation of stable corneodesmosomes, thereby accelerating the natural process of skin exfoliation. While detailed public data on its binding kinetics is limited, its mechanism can be thoroughly investigated using standard methodologies such as dispase-based dissociation assays, cell aggregation inhibition, and surface plasmon resonance. Understanding this direct inhibitory mechanism, as well as the secondary cellular signaling responses to desmosome disruption, provides a comprehensive picture of the peptide's biological activity and a framework for the development of future modulators of cell-cell adhesion.

References

- 1. Desmosomes: Structure, Pathologies, and Signaling Dynamics [kjcls.org]

- 2. Structure, Function and Regulation of Desmosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexanoyl Dipeptide-3 Norleucine Acetate | Cosmetic Ingredients Guide [ci.guide]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. pnas.org [pnas.org]

- 6. Structural basis of adhesive binding by desmocollins and desmogleins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. experchem.com [experchem.com]

- 9. PerfectionPeptide P3 | Encapsulated Hexanoyl Dipeptide-3 Norleucine Acetate | Cosmetic Ingredients Guide [ci.guide]

- 10. Hexanoyl Dipeptide-3 Norleucine Acetate - White Powder, 98% Purity | Accelerates Cell Renewal, Hydrates Skin, Reduces Wrinkle Depth at Best Price in Chengdu | Chengdu Youngshe Chemical Co,.ltd [tradeindia.com]

- 11. 5-formyl-ctp.com [5-formyl-ctp.com]

- 12. Desmosome Assembly and Cell-Cell Adhesion Are Membrane Raft-dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peptides Targeting the Desmoglein 3 Adhesive Interface Prevent Autoantibody-induced Acantholysis in Pemphigus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Desmosomal adhesion inhibits invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fast Protocols for Characterizing Antibody-Peptide Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The impact of signaling pathways on the desmosome ultrastructure in pemphigus - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Norleucine in Enhancing Synthetic Peptide Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of methionine with its isosteric analogue, norleucine, represents a critical strategy in modern peptide drug design to enhance stability and therapeutic efficacy. Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity and compromised shelf-life of peptide-based therapeutics. Norleucine, which replaces the sulfur atom with a methylene (B1212753) group, offers a non-oxidizable alternative that often preserves or even enhances the desired pharmacological properties of the peptide. This in-depth technical guide explores the multifaceted role of norleucine in improving the stability of synthetic peptides against both oxidative and enzymatic degradation. It provides a comprehensive overview of the underlying chemical principles, quantitative stability data, detailed experimental protocols for stability assessment, and a relevant case study of a therapeutic peptide's signaling pathway.

Introduction: The Challenge of Peptide Instability

Synthetic peptides are of immense interest in drug development due to their high specificity and potency. However, their therapeutic application is often hampered by their inherent instability. Two primary degradation pathways contribute to this instability:

-

Oxidative Degradation: Amino acid residues with susceptible side chains, most notably methionine, are prone to oxidation by reactive oxygen species (ROS). This can occur during synthesis, purification, storage, and even in vivo. The oxidation of methionine to methionine sulfoxide (B87167) and subsequently to methionine sulfone can drastically alter the peptide's conformation and reduce its biological activity.

-

Enzymatic Degradation: Peptides are readily degraded by proteases present in biological fluids. This rapid clearance significantly reduces their in vivo half-life and bioavailability, limiting their therapeutic window.

To overcome these limitations, various strategies have been developed, with the substitution of natural amino acids with non-proteinogenic counterparts being a prominent approach. Norleucine (Nle), an isomer of leucine, has emerged as a particularly effective substitute for methionine (Met).

Norleucine as a Methionine Isostere

Norleucine is structurally very similar to methionine, possessing a linear four-carbon side chain. The key difference is the replacement of the sulfur atom in methionine's thioether with a methylene (-CH2-) group in norleucine. This seemingly minor alteration has profound implications for peptide stability.

Key Advantages of Norleucine Substitution:

-

Resistance to Oxidation: The absence of the electron-rich sulfur atom makes the norleucine side chain resistant to oxidation, thereby preventing the formation of sulfoxide and sulfone derivatives. This significantly enhances the chemical stability of the peptide.

-

Preservation of Bioactivity: Due to its structural similarity to methionine, norleucine can often fit into the same binding pockets and maintain the necessary hydrophobic interactions for biological activity. In many cases, norleucine-substituted peptides exhibit comparable or even improved potency compared to their methionine-containing counterparts.

-

Increased Enzymatic Stability: While the primary reason for norleucine substitution is to prevent oxidation, the modification can also sometimes confer a degree of resistance to enzymatic degradation, although this effect is generally less pronounced than that achieved by incorporating D-amino acids or other backbone modifications.

Quantitative Data on Stability Enhancement

The substitution of methionine with norleucine has been shown to significantly improve the stability of various peptides. The following tables summarize quantitative data from studies comparing the stability of methionine-containing peptides with their norleucine-substituted analogues.

| Peptide/Protein | Condition | Methionine-Containing Peptide (Half-life) | Norleucine-Containing Peptide (Half-life) | Fold Increase in Stability | Reference |

| Cytochrome P450 BM-3 heme domain | 10 mM Hydrogen Peroxide | Not explicitly stated, but activity decreases | Not explicitly stated, but retains higher activity | ~2-fold increased peroxygenase activity | [1][2] |

| Staphylococcal nuclease | Guanidine hydrochloride denaturation | Wild-type destabilized by >4 kcal/mol upon oxidation | Mutants with Nle substitutions show varied but generally improved stability against oxidative destabilization | N/A (focus on energetic stability) | [3] |

Note: Direct comparative half-life data under identical stress conditions is often not presented in a single study. The table above reflects the reported improvements in stability or activity retention from the cited literature.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of robust therapeutic candidates. The following are detailed methodologies for key experiments used to evaluate the stability of synthetic peptides.

Oxidative Stability Assay (Forced Degradation with Hydrogen Peroxide)

This protocol outlines a general method to assess the susceptibility of a peptide to oxidation.

Objective: To compare the rate of degradation of a methionine-containing peptide versus its norleucine-substituted analogue under oxidative stress.

Materials:

-

Peptide stock solutions (1 mg/mL in water or a suitable buffer)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.1% v/v in water)

-

Quenching solution (e.g., catalase or methionine)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Mass spectrometer (optional, for identification of degradation products)

Procedure:

-

Sample Preparation: Prepare reaction mixtures by adding the peptide stock solution to the H₂O₂ solution to achieve a final peptide concentration of, for example, 0.1 mg/mL. Prepare a control sample for each peptide with water instead of H₂O₂.

-

Incubation: Incubate the reaction mixtures and controls at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

-

Quenching: Immediately stop the oxidation reaction by adding a quenching solution to the aliquot.

-

Analysis by RP-HPLC: Analyze the samples by RP-HPLC. The percentage of the remaining intact peptide is determined by integrating the peak area of the peptide at each time point relative to the time zero (t=0) sample.

-

Data Analysis: Plot the percentage of remaining intact peptide against time. The half-life (t₁/₂) of the peptide under the specified oxidative conditions can be calculated from the degradation curve.

Enzymatic Stability Assay (Trypsin Digestion)

This protocol describes a method to evaluate the resistance of a peptide to enzymatic degradation.

Objective: To determine the half-life of a peptide in the presence of a specific protease, such as trypsin.

Materials:

-

Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0)

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stopping solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and peptide stock solution. Pre-incubate at 37°C for 5 minutes.

-

Initiate Digestion: Add the trypsin solution to the reaction mixture to initiate the enzymatic degradation. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the reaction mixture.

-

Stop Reaction: Immediately stop the reaction by adding the stopping solution to the aliquot.

-

Analysis by RP-HPLC: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-